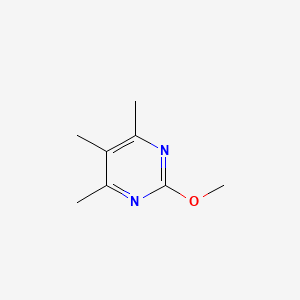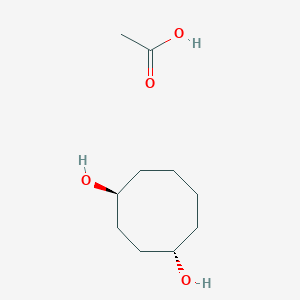![molecular formula C25H42O3 B14492487 3-[4-(Hexadecyloxy)phenyl]propanoic acid CAS No. 65686-18-2](/img/structure/B14492487.png)
3-[4-(Hexadecyloxy)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Hexadecyloxy)phenyl]propanoic acid is a carboxylic acid with the molecular formula C25H42O3 and a molecular weight of 390.608 g/mol . This compound is characterized by a long aliphatic chain attached to a phenyl ring, which is further connected to a propanoic acid group. It belongs to the categories of aromatic heterocycles, aromatic cyclic structures, and aliphatic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)phenyl]propanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with hexadecanol in the presence of an acid catalyst to form 4-(hexadecyloxy)benzaldehyde. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hexadecyloxy)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Hexadecyloxy)phenyl]propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Hexadecyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling. The phenyl ring can interact with various enzymes and receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: A simpler analog with a phenyl ring and a propanoic acid group.
3-(4-Aminophenyl)propanoic acid: Contains an amino group on the phenyl ring.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring
Uniqueness
3-[4-(Hexadecyloxy)phenyl]propanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from simpler analogs and contributes to its specific applications in research and industry .
Properties
CAS No. |
65686-18-2 |
|---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-(4-hexadecoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-24-19-16-23(17-20-24)18-21-25(26)27/h16-17,19-20H,2-15,18,21-22H2,1H3,(H,26,27) |
InChI Key |
HCHFYKYSKFOPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


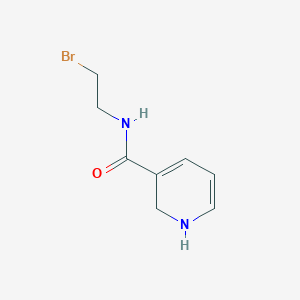
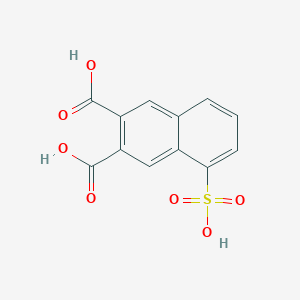

![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
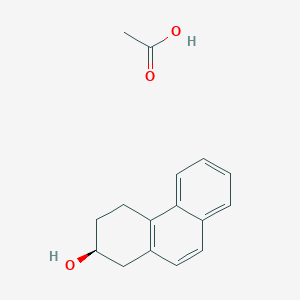
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
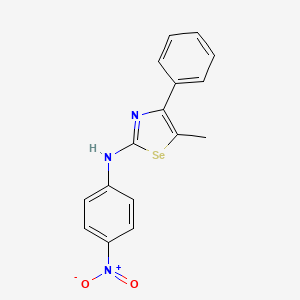
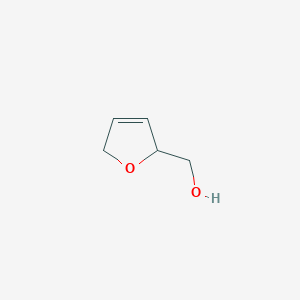
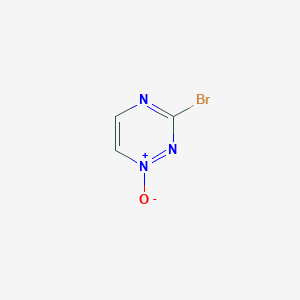
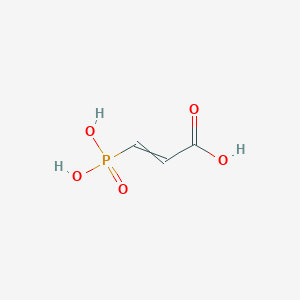

![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)
